

Application Note: Characterization of 2-Ethynylquinoline using NMR Spectroscopy

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Compound of Interest

Compound Name: 2-Ethynylquinoline

Cat. No.: B1355119

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of **2-ethynylquinoline**, a key building block in medicinal chemistry and materials science, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a hypothetical, yet representative, dataset for ^1H and ^{13}C NMR, along with comprehensive experimental procedures for sample preparation and spectral acquisition. This guide is intended to assist researchers in the structural elucidation and purity assessment of **2-ethynylquinoline** and related compounds.

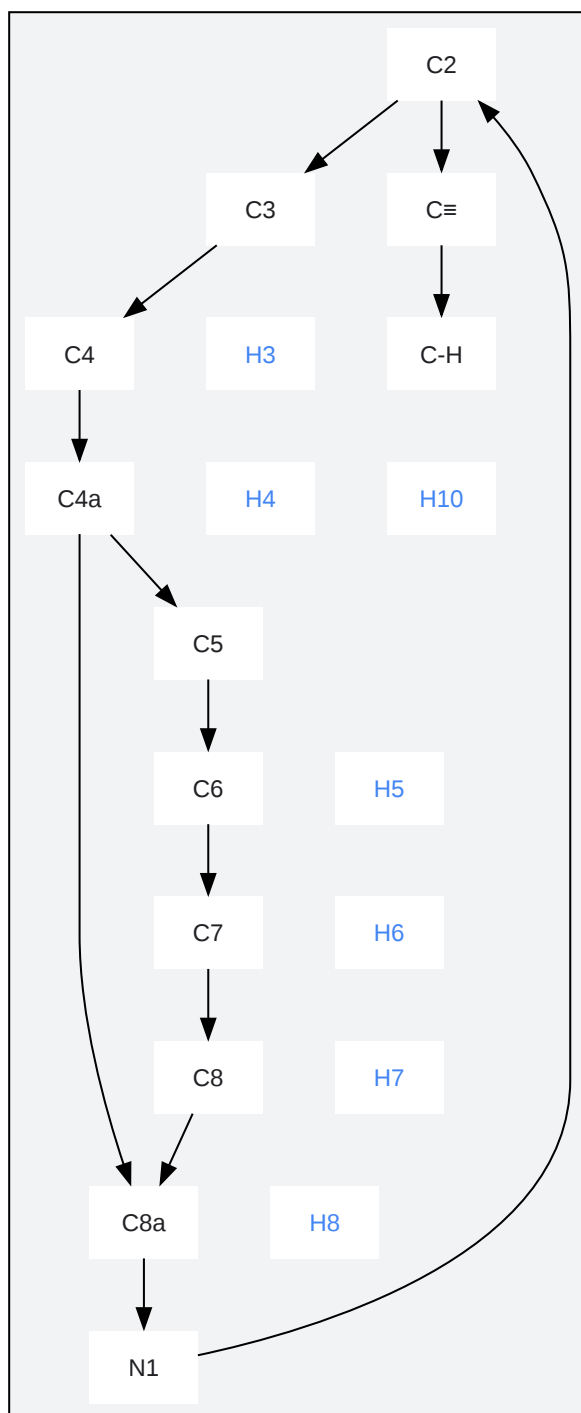
Introduction

2-Ethynylquinoline is a versatile heterocyclic compound featuring a quinoline core functionalized with a terminal alkyne. This structural motif is of significant interest in drug discovery, serving as a precursor for the synthesis of more complex molecules through reactions such as click chemistry and Sonogashira coupling. Accurate structural characterization is paramount to ensure the identity and purity of **2-ethynylquinoline** for subsequent applications. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level. This note outlines the application of ^1H and ^{13}C NMR for the unambiguous characterization of **2-ethynylquinoline**.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of **2-ethynylquinoline** are numbered as shown in the diagram below.

Structure of 2-Ethynylquinoline

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Caption: Molecular structure of **2-ethynylquinoline** with atom numbering.

Hypothetical NMR Data

Disclaimer: The following NMR data is a hypothetical, yet representative, example for **2-ethynylquinoline** and is provided for illustrative purposes. Actual experimental values may vary.

The anticipated ^1H and ^{13}C NMR spectral data for **2-ethynylquinoline**, dissolved in deuterated chloroform (CDCl_3), are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: Hypothetical ^1H NMR Data for **2-Ethynylquinoline** in CDCl_3

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.55	d	8.4
H-4	8.15	d	8.4
H-5	7.80	d	8.2
H-6	7.50	t	7.5
H-7	7.70	t	7.6
H-8	8.10	d	8.5
H-10	3.20	s	-

Table 2: Hypothetical ^{13}C NMR Data for **2-Ethynylquinoline** in CDCl_3

Carbon	Chemical Shift (δ , ppm)
C-2	143.5
C-3	127.8
C-4	136.5
C-4a	129.0
C-5	127.5
C-6	127.0
C-7	129.5
C-8	130.0
C-8a	148.0
C-9 (C \equiv)	83.0
C-10 (\equiv C-H)	79.5

Experimental Protocols

Sample Preparation

A standard protocol for preparing a solid sample for NMR analysis is as follows:

- **Weighing the Sample:** Accurately weigh 5-10 mg of solid **2-ethynylquinoline** for ^1H NMR analysis or 20-50 mg for ^{13}C NMR analysis.
- **Solvent Selection:** Use a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl_3) is a common choice for many organic compounds.
- **Dissolution:** Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
- **Mixing:** Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

- Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a general procedure for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

^1H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16 to 64 (depending on sample concentration)
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): ~4 s
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak of CDCl_3 (δ 7.26 ppm) is used for calibration.

^{13}C NMR Spectroscopy:

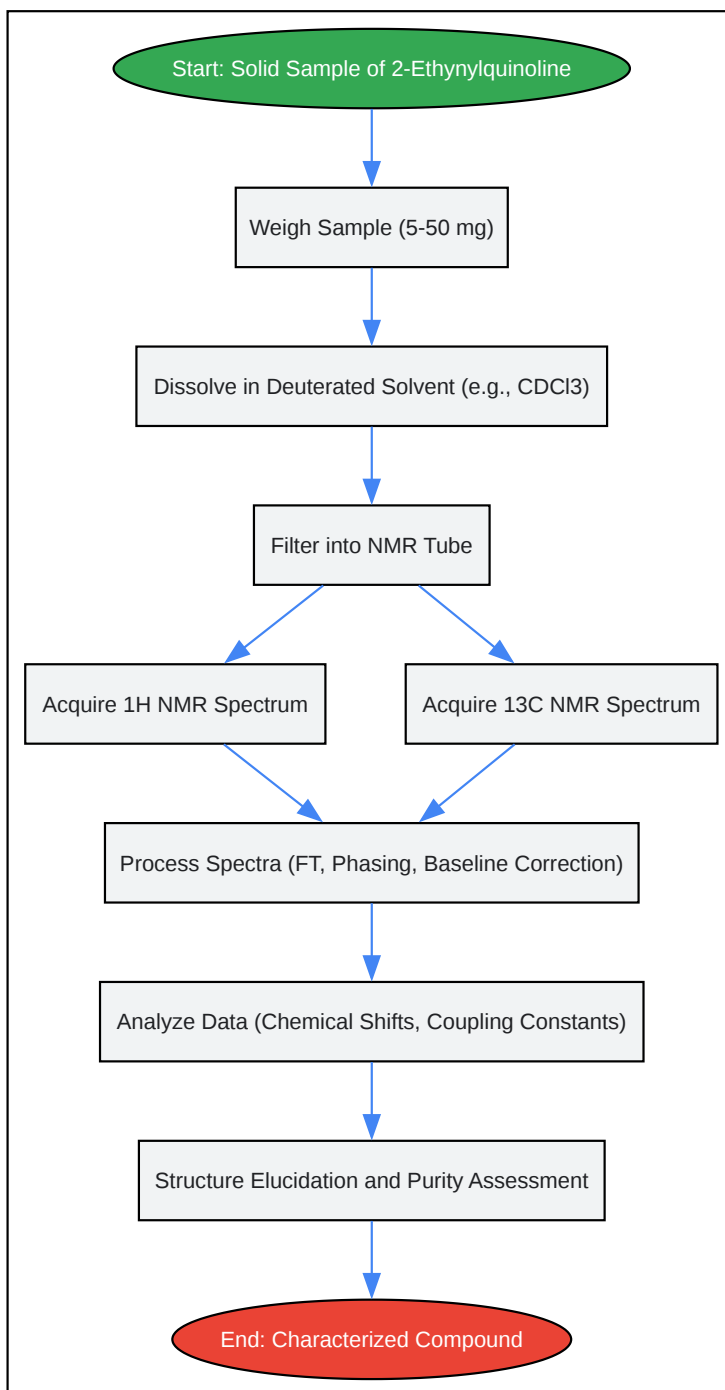
- Spectrometer Frequency: 100 MHz
- Solvent: CDCl_3
- Temperature: 298 K

- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Number of Scans: 1024 to 4096 (or more, depending on concentration)
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): ~1.5 s
- Spectral Width: 0 to 200 ppm
- Referencing: The solvent peak of CDCl_3 (δ 77.16 ppm) is used for calibration.

Experimental Workflow

The general workflow for the NMR characterization of a solid organic compound like **2-ethynylquinoline** is depicted below.

NMR Characterization Workflow



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Caption: General workflow for NMR characterization.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of **2-ethynylquinoline**. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ^1H and ^{13}C NMR spectra. The provided hypothetical data serves as a useful reference for the interpretation of experimental results, facilitating the unambiguous confirmation of the molecular structure and assessment of sample purity. This ensures the reliability of **2-ethynylquinoline** as a starting material in various synthetic applications.

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